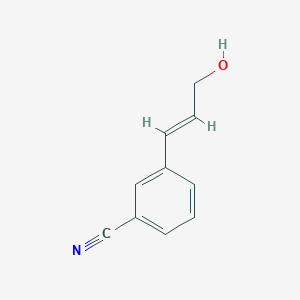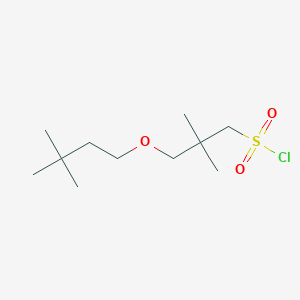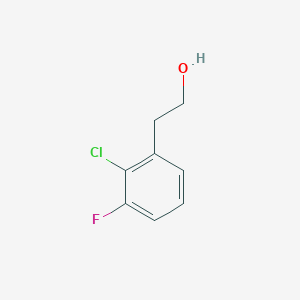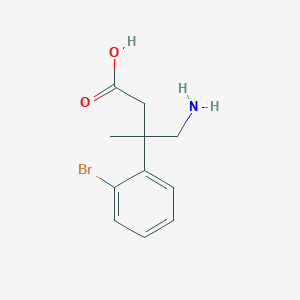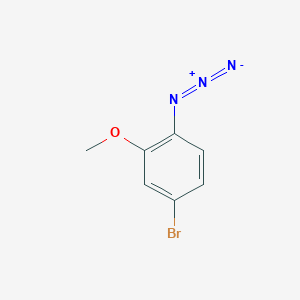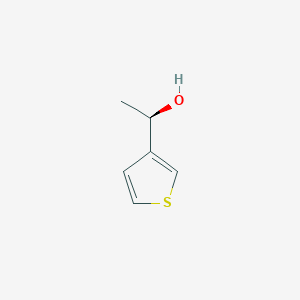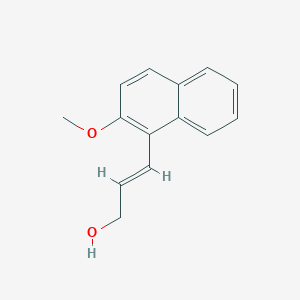
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a propen-1-ol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the reaction of 2-methoxynaphthalene with propen-1-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate.
Solvent: Organic solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-enal or 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to alter signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Features a methyl group and a phenyl ring.
Uniqueness
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+ |
Clave InChI |
NMXDNJAHJNLZST-QPJJXVBHSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)/C=C/CO |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


